molecular formula C11H12N2O3 B2629525 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one CAS No. 27983-73-9

3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one

Cat. No. B2629525
CAS RN: 27983-73-9
M. Wt: 220.228
InChI Key: KECXZFGDKLVXED-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one” is an organic compound that has gained attention in the scientific community . It has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a NADPH dependent enzyme that plays a key role in the regulation of intracellular cortisol concentrations .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one and similar compounds involves several steps. In one method, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one is characterized by the presence of an azetidin-2-one ring, which is a four-membered saturated heterocycle containing one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . These reactions lead to the formation of the azetidin-2-one ring and the introduction of the nitrophenyl group.

Scientific Research Applications

Antibacterial Screening

3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one derivatives have been researched for their antibacterial properties. For instance, certain azetidine-2-ones have demonstrated significant antibacterial activity against organisms like E. coli and Bacillus subtilis (Sharma et al., 1998).

Nonlinear Optical Materials

Azetidin-2-ones have been used in the development of nonlinear optical materials. A hyperbranched polymeric structure utilizing azetidin-2,4-dione functional groups showcased potential as a nonlinear optical material (Chang et al., 2007).

Antidepressant and Nootropic Agents

Some derivatives of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one have been evaluated for potential antidepressant and nootropic (cognitive-enhancing) activities. Compounds containing this structure exhibited promising results in studies related to mental health and cognitive performance (Thomas et al., 2016).

Synthesis of 4-amino-3,4-Dihydroquinolin-2-ones

Azetidin-2-ones have been used in the efficient synthesis of 4-amino-3,4-dihydroquinolin-2-ones, showcasing the versatility of these compounds in organic synthesis (Shirode et al., 2004).

Antimicrobial Activity

Various azetidin-2-one derivatives have shown significant antimicrobial activity against pathogens like S. aureus, E. coli, and Klebsiella. The substitutions in the molecular structure of these compounds play a crucial role in their antimicrobial efficacy (Hoti et al., 2017).

Anti-convulsant Agents

Certain azetidinone derivatives have been synthesized and evaluated for their potential as anti-convulsant agents. These studies contribute to the understanding of how modifications in chemical structure can affect biological activity (Rajasekaran & Murugesan, 2006).

Photochromism and Cycloadditions

Some derivatives, like dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate, exhibit photochromic properties and can undergo cycloadditions to form various heterocycles. These reactions are essential for understanding the reactivity and potential applications of these compounds in material sciences (Schirmeister, 1997).

Future Directions

The future directions for research on 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one could involve further exploration of its inhibitory activity against 11β-HSD1 and potential applications in the treatment of conditions related to dysregulated cortisol levels .

properties

IUPAC Name

3,3-dimethyl-1-(4-nitrophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2)7-12(10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECXZFGDKLVXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one

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